Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II)
Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II)
Brand Name:
Vulcanchem
CAS No.:
154937-49-2
VCID:
VC0134601
InChI:
InChI=1S/2C12H6F5O4.Cu/c2*1-2-21-12(20)5(19)3-4(18)6-7(13)9(15)11(17)10(16)8(6)14;/h2*3H,2H2,1H3;/q2*-1;+2
SMILES:
CCOC(=O)C(=O)[CH-]C(=O)C1=C(C(=C(C(=C1F)F)F)F)F.CCOC(=O)C(=O)[CH-]C(=O)C1=C(C(=C(C(=C1F)F)F)F)F.[Cu+2]
Molecular Formula:
C6H6CuO6
Molecular Weight:
237.654
Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II)
CAS No.: 154937-49-2
Cat. No.: VC0134601
Molecular Formula: C6H6CuO6
Molecular Weight: 237.654
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 154937-49-2 |
|---|---|
| Molecular Formula | C6H6CuO6 |
| Molecular Weight | 237.654 |
| IUPAC Name | copper;ethyl 2,4-dioxo-4-(2,3,4,5,6-pentafluorophenyl)butanoate |
| Standard InChI | InChI=1S/2C12H6F5O4.Cu/c2*1-2-21-12(20)5(19)3-4(18)6-7(13)9(15)11(17)10(16)8(6)14;/h2*3H,2H2,1H3;/q2*-1;+2 |
| Standard InChI Key | FSQAIQPPCOCRAX-UHFFFAOYSA-L |
| SMILES | CCOC(=O)C(=O)[CH-]C(=O)C1=C(C(=C(C(=C1F)F)F)F)F.CCOC(=O)C(=O)[CH-]C(=O)C1=C(C(=C(C(=C1F)F)F)F)F.[Cu+2] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator